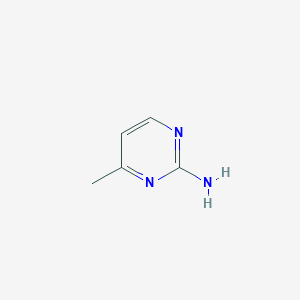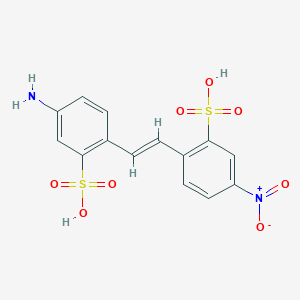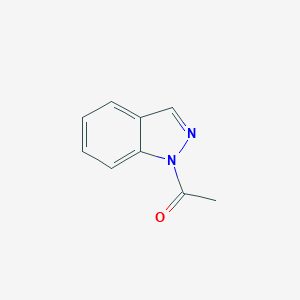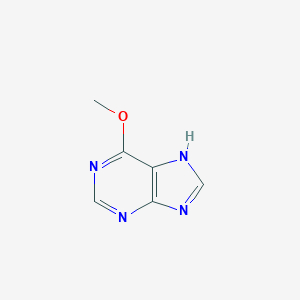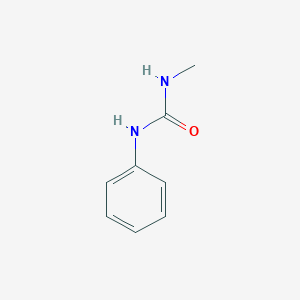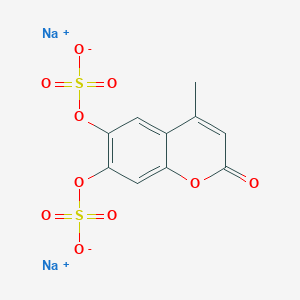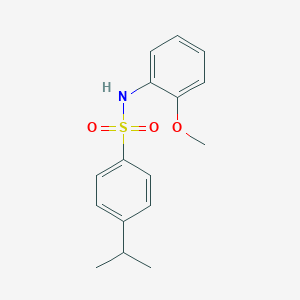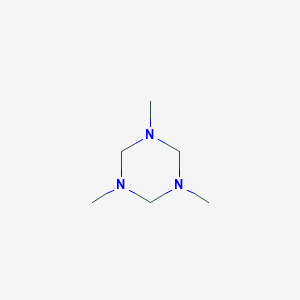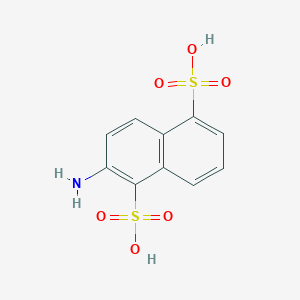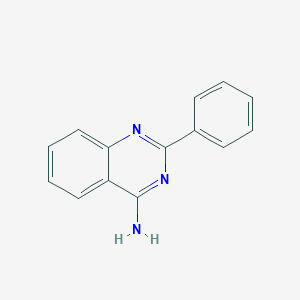
Benzmalecene
Übersicht
Beschreibung
Benzmalecene is a Krebs cycle inhibitor . It inhibits the active absorption of taurocholate by the small intestine both in vivo and in vitro .
Molecular Structure Analysis
The molecular weight of Benzmalecene is 392.28 and its formula is C20H19Cl2NO3 . It has a complex structure that includes multiple functional groups .
Chemical Reactions Analysis
Benzmalecene is a Krebs cycle inhibitor . The Krebs cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. By inhibiting this cycle, Benzmalecene can affect various biological processes .
Wissenschaftliche Forschungsanwendungen
Hypocholesteremic Effect in Humans : Benzmalecene, administered in doses of 0.5-1.0 g/day, showed a significant decrease in serum total cholesterol levels in patients, averaging an 18% reduction. However, it also caused decreases in serum alkaline phosphatase and cholesterol ester levels, and some cases of eosinophilia, suggesting potential toxicity at these doses (Bergen, Van Itallie, & Sebrell, 1960).
Inhibition of Nutrient Absorption : Benzmalecene inhibits the active absorption of taurocholate by the small intestine, affecting both the hypocholesterolemic properties and the transport of other substances like sugar and tyrosine. Its impact on the Krebs cycle was also noted (Lack & Weiner, 1963).
Reduction in Plasma Cholesterol in Animals : In rats, oral administration of Benzmalecene resulted in a significant reduction in plasma cholesterol. This effect was attributed to the non-competitive inhibition of cholesterol synthesis by rat liver homogenates (Huff & Gilfillan, 1960).
Effect on Serum Lipids and Lipoproteins : Benzmalecene can alter serum lipids by reducing serum cholesterol concentrations and affecting the cholesterol and phospholipid content of various lipoproteins. However, it may also increase low-density lipoprotein lipids, potentially impacting atherogenesis (Furman, Howard, Norcia, & Robinson, 1960).
Antimicrobial Effects : Benzmalecene and similar hypocholesterolemic compounds have been observed to inhibit the multiplication of bacteria, protozoa, algae, and certain fungi. The presence of certain lipids like oleic acid can counteract this inhibition (Aaronson, 1965; Aaronson, 1971).
Influence on Free Fatty Acid Metabolism : Studies on rats showed that benzmalecene increased the oxidation of palmitic acid, which could partly account for its hypolipemic effect. This suggests a broader metabolic impact beyond cholesterol synthesis (Mishkel & Webb, 1967).
Combined Effects with Other Compounds : In studies involving cockerels and dogs, benzmalecene combined with other cholesterol-lowering agents like cholestyramine resin showed additive effects in reducing plasma cholesterol levels (Tennent, Kuron, Zanetti, & Ott, 1961).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(Z)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPCAAMLVDTZOB-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043100 | |
| Record name | Benzmalecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzmalecene | |
CAS RN |
148-07-2 | |
| Record name | Benzmalecene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzmalecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZMALECENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ET4K804XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





